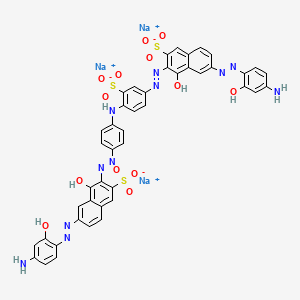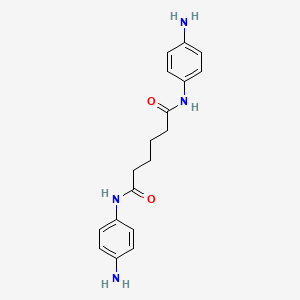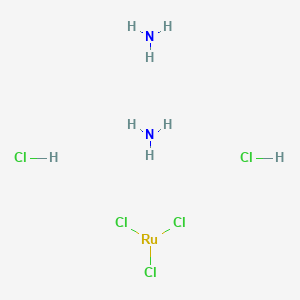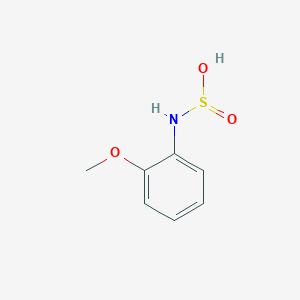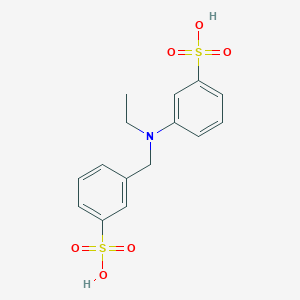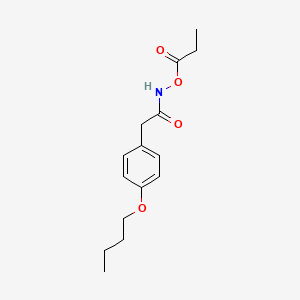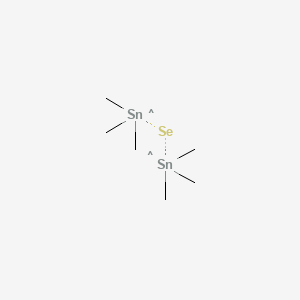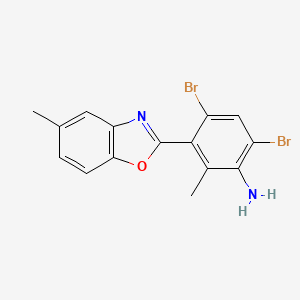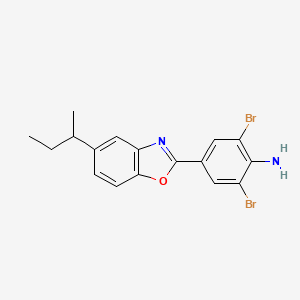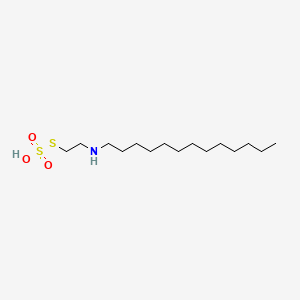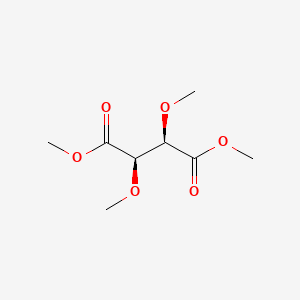
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is an organic compound with the molecular formula C8H14O6 It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups, and the carboxyl groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester typically involves the esterification of (2R,3R)-2,3-Dimethoxysuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, and advanced purification techniques such as chromatography may be used to obtain high-purity products.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,3R)-2,3-Dimethoxybutanedioic acid.
Reduction: Formation of (2R,3R)-2,3-Dimethoxybutanediol.
Substitution: Formation of various substituted succinic acid derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- (2R,3R)-2,3-Dihydroxy-2,3-dimethylsuccinic acid
- (2R,3R)-2,3-Dimethoxybutanedioic acid
- (2R,3R)-2,3-Dimethoxybutanediol
Uniqueness
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxy groups and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C8H14O6 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
dimethyl (2R,3R)-2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-5(7(9)13-3)6(12-2)8(10)14-4/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChIキー |
JTTRVDRDTDHUPK-PHDIDXHHSA-N |
異性体SMILES |
CO[C@H]([C@H](C(=O)OC)OC)C(=O)OC |
正規SMILES |
COC(C(C(=O)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
